(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
Overview
Description
(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone is a synthetic organic compound that features a furan ring substituted with an iodine atom at the 5-position and a piperidine ring substituted with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone typically involves the iodination of a furan derivative followed by the introduction of the piperidine moiety. One common method involves the following steps:
Iodination of Furan: The furan ring is iodinated at the 5-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of the Piperidine Derivative: The piperidine ring is synthesized separately, often starting from 2-methylpiperidine.
Coupling Reaction: The iodinated furan and the piperidine derivative are then coupled using a suitable coupling reagent such as palladium catalysts under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) are commonly employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Deiodinated furan derivatives.
Substitution: Various substituted furan derivatives depending on the substituent introduced.
Scientific Research Applications
(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone: Similar structure but with a bromine atom instead of iodine.
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of iodine.
(5-Fluorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
(5-iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-8-4-2-3-7-13(8)11(14)9-5-6-10(12)15-9/h5-6,8H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEAZMLSEIJDTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(O2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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